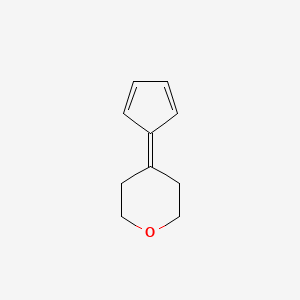![molecular formula C13H13ClFNS B14430482 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77155-89-6](/img/structure/B14430482.png)
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a fluorophenyl group attached to a sulfanyl-methyl group, which is further connected to a methylpyridinium ion
Métodos De Preparación
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 2-fluorobenzyl chloride with 2-mercaptomethylpyridine in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
Comparación Con Compuestos Similares
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can be compared with other similar compounds, such as:
2-Fluoro-1-methylpyridinium p-toluenesulfonate: This compound has similar structural features but differs in its counterion and specific applications.
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: This is a positional isomer with the fluorophenyl group attached at a different position, leading to variations in its chemical properties and reactivity. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
77155-89-6 |
|---|---|
Fórmula molecular |
C13H13ClFNS |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
2-[(2-fluorophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13FNS.ClH/c1-15-9-5-4-8-13(15)16-10-11-6-2-3-7-12(11)14;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AMWJGQNPELILTK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1SCC2=CC=CC=C2F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


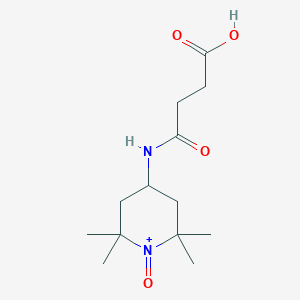
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
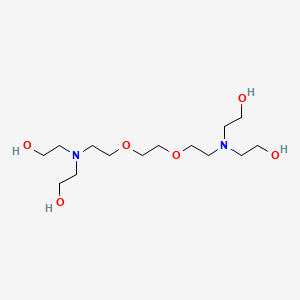

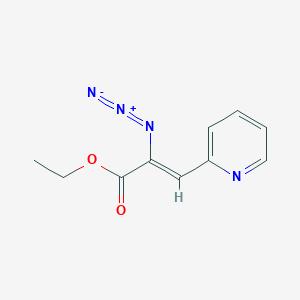

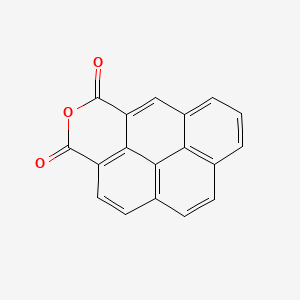

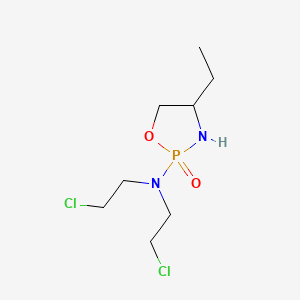
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)


